N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-{2-[(3-Chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a benzofuran core linked to a 3-chlorophenyl carbamoyl group and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Its structural complexity arises from the fusion of aromatic and heterocyclic systems, which are common in pharmacologically active compounds.
Properties
Molecular Formula |
C19H13ClN4O3S |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H13ClN4O3S/c1-10-17(28-24-23-10)19(26)22-15-13-7-2-3-8-14(13)27-16(15)18(25)21-12-6-4-5-11(20)9-12/h2-9H,1H3,(H,21,25)(H,22,26) |
InChI Key |
VCDTWARGENDADS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuran Skeleton
Benzofuran derivatives are typically synthesized via intramolecular cyclization of ortho-hydroxyaryl ketones or alkynes. For this target, a Sonogashira coupling -mediated cyclization is proposed:
-
Starting Material : 2-Hydroxy-3-iodoacetophenone.
-
Alkyne Introduction : Reaction with propargyl alcohol under Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) yields 3-ethynyl-2-hydroxyacetophenone.
-
Cyclization : Acid-catalyzed cyclization (H₂SO₄, 60°C) forms the benzofuran core with a ketone at position 3.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80°C | 78% |
| Cyclization | H₂SO₄, 60°C, 2h | 85% |
Introduction of the 3-Chlorophenylcarbamoyl Group
The ketone at position 3 is converted to an amine via a Curtius rearrangement , followed by reaction with 3-chlorophenyl isocyanate:
-
Curtius Rearrangement : Treatment of 3-acetyl-1-benzofuran with NaN₃ and HCl forms an acyl azide, which undergoes rearrangement to yield 3-isocyanato-1-benzofuran.
-
Carbamoylation : Reaction with 3-chloroaniline in THF at 0°C provides 3-[(3-chlorophenyl)carbamoyl]-1-benzofuran.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Curtius Rearrangement | NaN₃, HCl, 40°C | 62% |
| Carbamoylation | 3-Chloroaniline, THF, 0°C | 88% |
Synthesis of the Thiadiazole Carboxamide (Fragment B)
Construction of the 1,2,3-Thiadiazole Ring
The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized via the Hurd-Mori reaction :
-
Hydrazone Formation : Reaction of ethyl acetoacetate with hydrazine hydrate yields ethyl 3-hydrazinyl-3-oxopropanoate.
-
Cyclization : Treatment with thionyl chloride (SOCl₂) induces cyclization to form 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Hydrolysis : Saponification with NaOH (2M, 70°C) produces the free carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone Formation | NH₂NH₂·H₂O, EtOH, reflux | 92% |
| Cyclization | SOCl₂, 0°C → rt | 68% |
| Hydrolysis | NaOH, H₂O/EtOH, 70°C | 95% |
Final Amide Coupling
The two fragments are coupled using a carbodiimide-mediated amidation :
-
Activation : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is activated with EDCl/HOBt in DCM.
-
Coupling : Reaction with 3-amino-2-[(3-chlorophenyl)carbamoyl]-1-benzofuran in the presence of DIPEA yields the final product.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | EDCl, HOBt, DCM, 0°C | - |
| Coupling | DIPEA, rt, 12h | 74% |
Optimization and Alternative Routes
Palladium-Catalyzed Cross-Coupling
An alternative route involves attaching the thiadiazole moiety via a Suzuki-Miyaura coupling early in the synthesis:
-
Borylation : Introduce a boronic ester to the benzofuran core at position 3.
-
Coupling : React with 5-bromo-4-methyl-1,2,3-thiadiazole under Pd(PPh₃)₄ catalysis.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | 81% |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, toluene/EtOH | 67% |
One-Pot Tandem Reactions
Recent advances in tandem cyclization-amidation protocols offer a streamlined approach:
-
Simultaneous Cyclization : Combine benzofuran formation and thiadiazole coupling in a single pot using Pd/Cu catalysts.
-
In Situ Amidation : Utilize coupling agents like HATU to form both amide bonds sequentially.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tandem Reaction | Pd(OAc)₂, CuI, HATU, DMF | 58% |
Challenges and Practical Considerations
-
Regioselectivity : Ensuring correct substitution patterns on the benzofuran and thiadiazole rings requires precise stoichiometry and temperature control.
-
Purification : Column chromatography (silica gel, CHCl₃/MeOH) is critical for isolating intermediates, with yields sensitive to solvent gradients.
-
Scale-Up : Pd-catalyzed steps may face scalability issues due to catalyst loading; switching to ligand-free conditions (e.g., Pd/C) improves cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The compound’s uniqueness lies in its benzofuran core and 3-chlorophenyl substituent, distinguishing it from analogs with benzothiophene (e.g., ) or pyridine-based scaffolds (e.g., ). Key structural comparisons are summarized below:
Substituent Effects on Physicochemical Properties
- Heterocyclic Core : Benzofuran (target) vs. benzothiophene (): Benzofuran’s oxygen atom reduces electron density compared to benzothiophene’s sulfur, affecting binding interactions in biological targets.
- Thiadiazole vs. Isoxazole/Oxazole : The 1,2,3-thiadiazole in the target and offers distinct hydrogen-bonding capabilities compared to isoxazole () or oxazole (), influencing solubility and target affinity .
Pharmacological and Functional Insights
- Antimicrobial Potential: Thiadiazole derivatives (e.g., ) are known for antimicrobial activity due to their ability to disrupt bacterial cell walls . The target compound’s thiadiazole moiety may share this mechanism.
- Agrochemical Relevance : Analogs like the pyridine-pyrazole derivative in demonstrate pesticidal activity, suggesting the target’s 3-chlorophenyl group could confer similar agrochemical utility .
- Synthetic Challenges : The benzofuran-thiadiazole linkage in the target compound likely requires multi-step synthesis, including Ullmann couplings or nucleophilic substitutions, as seen in related compounds .
Biological Activity
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C_{24}H_{20}ClN_{3}O_{5}S
- Molecular Weight : 469.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. The following mechanisms have been identified:
- Anticancer Activity : The presence of the thiadiazole and benzofuran moieties has been linked to antiproliferative effects against various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis and inhibit cell proliferation through the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, potentially reducing oxidative stress within cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | Tested Model | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM | |
| Anti-inflammatory | LPS-stimulated Macrophages | 15 µM | |
| Antioxidant | DPPH Radical Scavenging Assay | 25 µM |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of similar thiadiazole derivatives, researchers found that compounds with a chlorophenyl substituent exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of benzofuran derivatives demonstrated that these compounds could significantly reduce the production of TNF-alpha in LPS-stimulated macrophages. This suggests a potential therapeutic application for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Formation of the benzofuran core with 3-chlorophenyl carbamoyl substitution requires precise temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis .
- Thiadiazole ring formation : Cyclization steps often employ reagents like phosphorus oxychloride (POCl₃) or Lawesson’s reagent, monitored via thin-layer chromatography (TLC) to track intermediate formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water mixtures) ensures >95% purity. High-performance liquid chromatography (HPLC) is recommended for final validation .
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the 3-chlorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.5 ppm) and carbamoyl carbonyl signals (δ ~165 ppm) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 458.0523 for C₂₀H₁₅ClN₄O₃S) confirms molecular formula .
- IR spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹ for carbamoyl) and C=O stretches (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictory data in synthesis yields or biological activity?
- Yield discrepancies : Variations in thiadiazole cyclization efficiency (e.g., 30–70% yields) may arise from solvent polarity (DMF vs. THF) or catalyst choice (e.g., triethylamine vs. pyridine). Systematic optimization of reaction time and temperature is advised .
- Biological activity conflicts : If inconsistent results occur in enzyme inhibition assays, validate assay conditions (e.g., pH, co-solvents like DMSO ≤1%) and confirm compound stability via LC-MS post-assay .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?
- Functional group modifications : Replace the 3-chlorophenyl group with fluorophenyl or methylphenyl analogs to assess halogen/methyl effects on target binding. Use Suzuki-Miyaura cross-coupling for diversification .
- Bioisosteric replacements : Substitute the thiadiazole ring with oxadiazole or triazole moieties to evaluate heterocycle rigidity on pharmacokinetics .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or GPCRs, followed by in vitro validation .
Q. How should researchers design experiments to resolve mechanistic ambiguities in biological activity?
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates. Confirm hits via Western blot or MALDI-TOF .
- Pathway analysis : Employ RNA-seq or phosphoproteomics to identify downstream signaling changes in treated vs. untreated cells. For example, MAPK/ERK pathway inhibition may correlate with thiadiazole-mediated effects .
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Adjust substituents (e.g., methyl groups) to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
